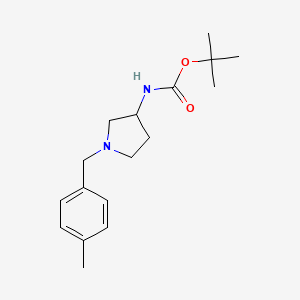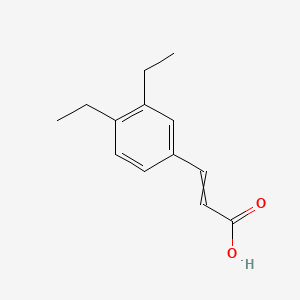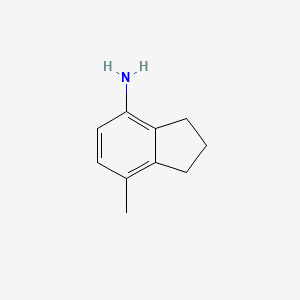![molecular formula C26H35NO4S B14787938 [2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JYL-79 is a chemical compound known for its role as an agonist of the vanilloid receptor, specifically the transient receptor potential vanilloid 1 (TRPV1) channel.
Métodos De Preparación
The synthetic routes and reaction conditions for JYL-79 involve multiple steps. The preparation method typically includes the following steps:
Initial Reaction: Reacting 2-fluoro-4-nitrophenylacetic acid with a Vilsmeier reagent.
Quenching: Adding the reaction product into an aqueous solution to obtain an intermediate.
Solvent Dissolution: Dissolving the intermediate with a solvent and adding acetone to obtain the final product.
Análisis De Reacciones Químicas
JYL-79 undergoes several types of chemical reactions, including:
Oxidation: JYL-79 can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, typically involving reagents like sodium borohydride.
Substitution: JYL-79 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
JYL-79 has several scientific research applications, including:
Neuropathic Pain: JYL-79 is primarily used in the study of neuropathic pain due to its ability to activate TRPV1 channels.
Membrane Transporter/Ion Channel Studies: The compound is used to study the structure-activity relationships of vanilloid receptor agonists.
Neuronal Signaling: JYL-79 is also employed in research related to neuronal signaling pathways.
Mecanismo De Acción
JYL-79 exerts its effects by acting as an agonist of the TRPV1 channel. The TRPV1 channel is a membrane-bound ion channel that plays a crucial role in the sensation of pain and heat. When JYL-79 binds to the TRPV1 channel, it activates the channel, leading to an influx of calcium ions into the cell. This activation triggers a cascade of intracellular signaling pathways that result in the sensation of pain .
Comparación Con Compuestos Similares
JYL-79 is unique in its high potency as a TRPV1 agonist, with an IC50 value of 3.9 nanomolar . Similar compounds include:
Capsaicin: A well-known TRPV1 agonist derived from chili peppers.
Resiniferatoxin: Another potent TRPV1 agonist used in pain research.
Olvanil: A synthetic TRPV1 agonist with similar properties to JYL-79.
JYL-79 stands out due to its high potency and specific applications in neuropathic pain research .
Propiedades
Fórmula molecular |
C26H35NO4S |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
[2-[(3,4-dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H35NO4S/c1-17-7-8-19(11-18(17)2)12-21(16-31-25(29)26(3,4)5)14-24(32)27-15-20-9-10-22(28)23(13-20)30-6/h7-11,13,21,28H,12,14-16H2,1-6H3,(H,27,32) |
Clave InChI |
GCQVVGTWUKTBAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(CC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


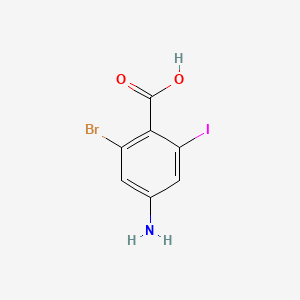
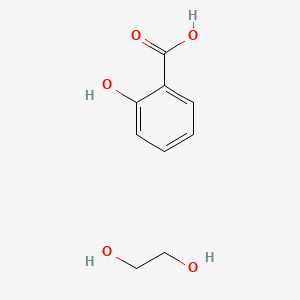
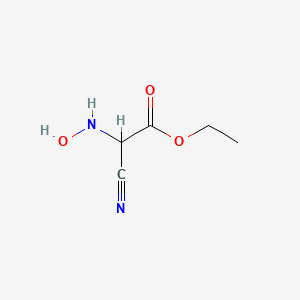
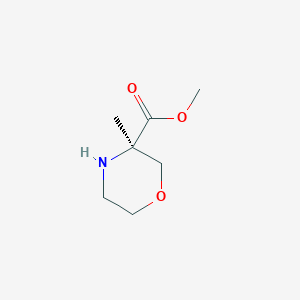
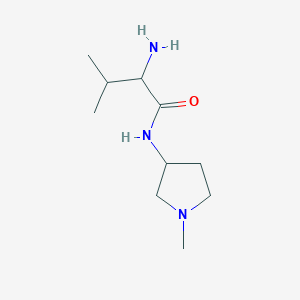
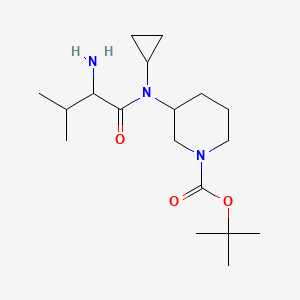
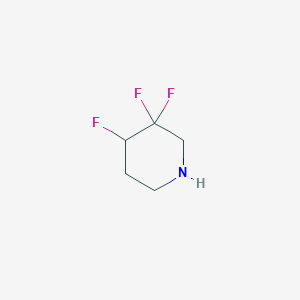
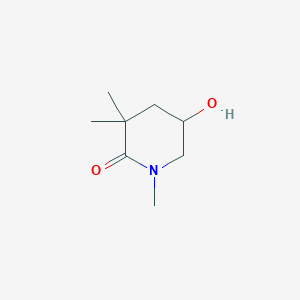
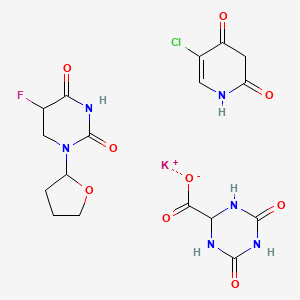
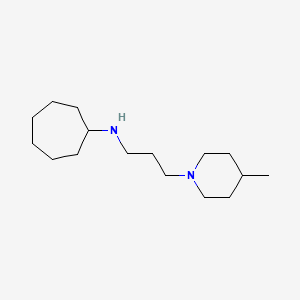
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
